molecular formula C18H11ClF3N3O2 B2456792 N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide CAS No. 338413-33-5

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2456792
CAS No.: 338413-33-5
M. Wt: 393.75
InChI Key: CPQNDTLQUDDFSC-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide is a chemical research reagent of significant interest in medicinal chemistry and drug discovery. Compounds with a pyrimidinyloxy phenyl moiety and trifluoromethyl group are frequently explored for their potential to interact with key biological targets . Specifically, structurally related salicylanilides and benzimidazole-containing molecules have demonstrated potent anthelmintic, antibacterial, and antifungal activities, highlighting the therapeutic potential of this chemical class . Furthermore, non-nucleoside inhibitors based on specific scaffolds have been identified as potent allosteric inhibitors of viral enzymes, such as the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), validating similar structural frameworks in antiviral research . The presence of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design to enhance metabolic stability and binding affinity . This product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-chloro-4-pyrimidin-2-yloxyphenyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3O2/c19-14-10-13(5-6-15(14)27-17-23-7-2-8-24-17)25-16(26)11-3-1-4-12(9-11)18(20,21)22/h1-10H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQNDTLQUDDFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimidinyloxy group: This involves the reaction of a pyrimidine derivative with a suitable halogenated phenol under basic conditions.

    Introduction of the trifluoromethyl group: This step often requires the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the desired carboxamide structure. This is typically achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and pyrimidinyloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide: shares structural similarities with other compounds containing pyrimidinyloxy and trifluoromethyl groups.

    This compound: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications across various scientific disciplines. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a chloro group, a trifluoromethyl group, and a pyrimidinyloxy moiety. The molecular formula is C17H14ClF3N2OC_{17}H_{14}ClF_3N_2O, indicating its diverse functional groups that contribute to its biological properties.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, particularly its role as an inhibitor in specific biological pathways.

  • Kinase Inhibition :
    • The compound has been studied for its inhibitory effects on certain kinases, which are critical in cancer signaling pathways. Kinases play a significant role in cell proliferation and survival, making them key targets in cancer therapy.
    • In vitro assays demonstrated that the compound exhibits significant inhibition against c-KIT kinase, which is often mutated in gastrointestinal stromal tumors (GISTs). This inhibition was noted to be effective against both wild-type and drug-resistant mutant forms of the kinase .
  • Antitumor Activity :
    • Animal model studies indicated that the compound possesses antitumor efficacy, particularly in models expressing c-KIT mutations. In these studies, treatment with the compound led to reduced tumor growth and improved survival rates .
    • The pharmacokinetic profile suggests good bioavailability and distribution in vivo, further supporting its potential as an effective therapeutic agent .
  • Mechanism of Action :
    • The mechanism through which this compound exerts its effects involves binding to the ATP-binding site of the c-KIT kinase, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways essential for tumor growth .

Research Findings and Case Studies

A summary of key findings from recent studies is presented in the table below:

StudyFocusKey Findings
Study 1c-KIT InhibitionDemonstrated potent inhibition against c-KIT wt and mutants; single-digit nM potency observed.
Study 2Antitumor EfficacyShowed significant tumor reduction in GIST models; improved survival rates noted.
Study 3PharmacokineticsExhibited favorable pharmacokinetic properties across multiple species (mice, rats, dogs).

Discussion

The compound this compound shows promise as a therapeutic agent due to its potent biological activities. Its ability to inhibit critical kinases involved in cancer progression positions it as a candidate for further development in oncology.

Q & A

Q. What are the key steps and safety considerations in synthesizing N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide?

The synthesis typically involves multi-step reactions, such as coupling aromatic amines with activated carboxylic acid derivatives (e.g., acyl chlorides) under controlled conditions. For example, similar compounds are synthesized via sequential substitutions using O-benzyl hydroxylamine hydrochloride and acyl chlorides in dichloromethane (DCM) with sodium carbonate as a base . Safety: Hazardous reagents like trichloroisocyanuric acid, p-trifluoromethyl benzoyl chloride, and acetonitrile require rigorous risk assessments. Mutagenicity screening (e.g., Ames testing) is recommended for intermediates, as some anomeric amides exhibit mutagenic potential .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy resolves structural features like the trifluoromethyl group and pyrimidinyloxy linkage.
  • HPLC ensures purity, especially for intermediates prone to decomposition (e.g., compounds with labile benzyloxy groups) .
  • X-ray crystallography (using SHELX software) confirms absolute configuration and hydrogen-bonding interactions in single crystals .

Q. How can computational methods like molecular docking predict the compound’s biological targets?

AutoDock Vina is widely used for docking studies due to its speed and accuracy. The trifluoromethyl group’s hydrophobicity and electronic effects can be modeled to assess binding affinity with targets like kinases or receptors. Grid maps are auto-generated, and multithreading accelerates calculations .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?

Contradictions may arise from dynamic processes (e.g., rotamerism) or crystal packing effects. For example, NMR might show averaged signals for flexible substituents, while X-ray provides static snapshots. Combining variable-temperature NMR and density functional theory (DFT) calculations can reconcile discrepancies .

Q. What strategies optimize reaction yields in the presence of competing side reactions (e.g., N-acetylation)?

Unwanted N-acetylation in amine-containing intermediates can be minimized by:

  • Using bulky pivaloyl groups to sterically hinder reactive sites .
  • Adjusting solvent polarity (e.g., acetonitrile vs. DCM) to favor desired substitution pathways .
  • Monitoring reaction progress in real-time via in situ IR spectroscopy .

Q. How do structural modifications (e.g., replacing pyrimidinyloxy with triazolo groups) impact biological activity?

Comparative studies on analogs (e.g., triazolo-pyridine derivatives) reveal that:

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability .
  • Heterocyclic substituents influence target selectivity; pyrimidinyloxy groups may improve kinase inhibition compared to triazolo systems .

Q. What experimental approaches validate the compound’s mechanism of action in cellular assays?

  • CRISPR-Cas9 knockout of putative targets (e.g., kinases) to assess loss of activity.
  • Surface plasmon resonance (SPR) quantifies binding kinetics to purified proteins.
  • Metabolite profiling (e.g., LC-MS) identifies downstream effects in treated cells .

Contradiction Analysis

Q. How should researchers address discrepancies between computational docking predictions and experimental binding assays?

  • Re-evaluate force field parameters for trifluoromethyl interactions, which may be poorly modeled in standard docking software .
  • Perform molecular dynamics simulations to account for protein flexibility and solvation effects.
  • Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics .

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